3-(4-ethoxy-3-methoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid
Overview
Description
3-(4-ethoxy-3-methoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the aromatic ether: The initial step involves the etherification of 4-ethoxy-3-methoxyphenol with an appropriate alkylating agent under basic conditions.
Amidation reaction: The next step involves the reaction of the resulting ether with phenoxyacetyl chloride in the presence of a base to form the amide intermediate.
Formation of the propanoic acid:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxy-3-methoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the ether groups can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation, often in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Oxidation can lead to the formation of quinones or carboxylic acids.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
3-(4-ethoxy-3-methoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethoxy-3-methoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid
- 3-(4-ethoxy-3-methoxyphenyl)-3-[(benzoyl)amino]propanoic acid
- 3-(4-ethoxy-3-methoxyphenyl)-3-[(acetyl)amino]propanoic acid
Uniqueness
3-(4-ethoxy-3-methoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid is unique due to the presence of both the phenoxyacetyl and propanoic acid moieties, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.
Properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-3-[(2-phenoxyacetyl)amino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-3-26-17-10-9-14(11-18(17)25-2)16(12-20(23)24)21-19(22)13-27-15-7-5-4-6-8-15/h4-11,16H,3,12-13H2,1-2H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZXESRVSVKNAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)COC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.